molecular formula C21H20ClFN2O3 B1444480 2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate CAS No. 1242157-24-9

2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate

Cat. No.: B1444480
CAS No.: 1242157-24-9
M. Wt: 402.8 g/mol
InChI Key: KCFRSRYJBZLJBC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a phthalazinone ring (based on the “phthalazin” in the name), a tert-butyl group, a fluorine atom, a chlorobenzyl group, and an acetate group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl groups can be introduced into organic compounds using various methods . One method involves the reaction of the compound with tert-butyl alcohol in the presence of an acid catalyst .

Scientific Research Applications

Enantioselective Fluorescence Sensing

Research on compounds with similar structural characteristics, such as 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, has shown applications in enantioselective fluorescence sensing of chiral amino alcohols. These compounds form highly fluorescent complexes with metals like scandium and can be used in fluorescence ligand displacement assays for accurate measurements of chiral substances at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Computational Studies for Optoelectronic Applications

Halo-functionalized hydrazone derivatives have been synthesized and structurally characterized, with computational studies supporting their potential in optoelectronic technology due to their superior nonlinear optical (NLO) properties compared to standard compounds. Such research underlines the relevance of functionalized organic molecules in developing advanced materials for technology (Ali et al., 2020).

Physical Chemistry of Binary Mixtures

Studies on binary mixtures involving tert-butyl acetate and various benzene derivatives have provided detailed insights into the volumetric, viscometric, and speed of sound properties of these mixtures. Such research is fundamental in understanding the molecular interactions and physical properties of chemical compounds, which could be applied to the study of "2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate" (Sawant, 2018).

Electrochemical Synthesis and Fluorination

Electrochemical methods have been employed for the fluorination of aromatic molecules, demonstrating the potential for selective functionalization of compounds. Such methodologies could be relevant for the modification or synthesis of complex molecules, including "this compound", enhancing their properties or applications (He, Wang, Alfeazi, & Sadeghi, 2014).

Properties

IUPAC Name

[2-(6-tert-butyl-8-fluoro-1-oxophthalazin-2-yl)-6-chlorophenyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O3/c1-12(26)28-11-15-16(22)6-5-7-18(15)25-20(27)19-13(10-24-25)8-14(9-17(19)23)21(2,3)4/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFRSRYJBZLJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC=C1Cl)N2C(=O)C3=C(C=C(C=C3F)C(C)(C)C)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120847
Record name 2-[2-[(Acetyloxy)methyl]-3-chlorophenyl]-6-(1,1-dimethylethyl)-8-fluoro-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242157-24-9
Record name 2-[2-[(Acetyloxy)methyl]-3-chlorophenyl]-6-(1,1-dimethylethyl)-8-fluoro-1(2H)-phthalazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242157-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-[(Acetyloxy)methyl]-3-chlorophenyl]-6-(1,1-dimethylethyl)-8-fluoro-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate
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2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate
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2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate
Reactant of Route 4
2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate
Reactant of Route 5
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2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate
Reactant of Route 6
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2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate

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